molecular formula C22H16N2O4S2 B2601805 (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one CAS No. 691881-59-1

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one

Cat. No.: B2601805
CAS No.: 691881-59-1
M. Wt: 436.5
InChI Key: CRBYLYMBTMGTHZ-XSFVSMFZSA-N
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Description

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 2-acetylfuran to form the intermediate compound, which is then reacted with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cell lines.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its thiazolidinone core is known to exhibit anti-inflammatory and analgesic properties, which could be beneficial in the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group and thiazolidinone core are thought to play crucial roles in its activity, potentially through the formation of reactive intermediates or the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-ones: Compounds with similar core structures but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

    Nitrophenyl compounds: Compounds containing nitrophenyl groups with different core structures.

Uniqueness

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its combination of a nitrophenyl group, furan ring, and thiazolidinone core

Properties

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c25-21-20(30-22(29)23(21)13-12-15-4-2-1-3-5-15)14-18-10-11-19(28-18)16-6-8-17(9-7-16)24(26)27/h1-11,14H,12-13H2/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYLYMBTMGTHZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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